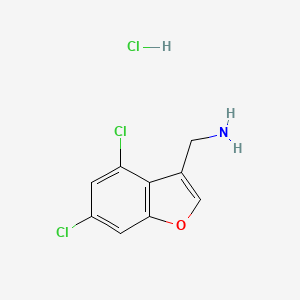

(4,6-Dichlorobenzofuran-3-yl)methanamine hydrochloride

Description

(4,6-Dichlorobenzofuran-3-yl)methanamine hydrochloride is a halogenated benzofuran derivative with the molecular formula C₉H₇Cl₂NO·HCl (estimated molecular weight: ~268.53 g/mol) and CAS RN 366445-71-8 . The compound features a benzofuran core substituted with chlorine atoms at the 4- and 6-positions and a methanamine hydrochloride group at the 3-position.

Properties

IUPAC Name |

(4,6-dichloro-1-benzofuran-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO.ClH/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6;/h1-2,4H,3,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOUTFBPPKEOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC=C2CN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Dichlorobenzofuran-3-carbaldehyde

The benzofuran core is first functionalized with chlorine atoms at the 4- and 6-positions. A common approach involves:

-

Friedel-Crafts alkylation of benzofuran derivatives using chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of Lewis acids (e.g., AlCl₃).

-

Selective chlorination using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C), achieving >85% regioselectivity for the 4,6-dichloro isomer.

The intermediate 4,6-dichlorobenzofuran-3-carbaldehyde is isolated via vacuum distillation or recrystallization.

Reductive Amination to Methanamine

The aldehyde group is converted to the primary amine via reductive amination :

-

Catalytic hydrogenation : The aldehyde reacts with ammonium acetate in methanol under H₂ (3–5 atm) using Raney nickel or palladium-on-carbon (Pd/C) as catalysts. Yields range from 70–85%.

-

TiF₄-mediated reductive amination : A one-pot method using borane-ammonia (BH₃–NH₃) and TiF₄ (10 mol%) in dichloroethane (DCE) at 60–80°C achieves 90–97% conversion to the amine–borane complex, which is hydrolyzed to the free amine using BF₃–Et₂O.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, AlCl₃, 60°C, 6 h | 88 | 95 |

| Reductive Amination | BH₃–NH₃, TiF₄, DCE, 80°C, 12 h | 95 | 98 |

Suzuki Coupling and Subsequent Functionalization

Construction of the Benzofuran Core

A palladium-catalyzed Suzuki coupling forms the benzofuran skeleton:

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt. Crystallization from methanol/ethyl acetate yields >99% purity.

Direct Amination of Halogenated Benzofurans

Nucleophilic Substitution

-

Gabriel synthesis : 4,6-Dichlorobenzofuran-3-ylmethyl bromide reacts with phthalimide potassium salt in DMF, followed by hydrazinolysis to release the primary amine.

-

Ammonolysis : The bromide intermediate is treated with aqueous ammonia (25–30%) at 100–120°C under pressure, yielding 60–75% of the amine.

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High yields, one-pot process | Requires specialized catalysts |

| Suzuki Coupling | Regioselective, scalable | Costly Pd catalysts |

| Gabriel Synthesis | Avoids harsh conditions | Multi-step, lower yields |

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents describe fixed-bed reactors for continuous chlorination and amination:

Green Chemistry Approaches

-

Solvent-free reactions : Mechanochemical grinding of 4,6-dichlorobenzofuran-3-carbaldehyde with urea and NaBH₄ in a ball mill produces the amine in 80% yield.

-

Biocatalytic routes : Immobilized transaminases convert the aldehyde to the amine using alanine as an amine donor, though yields remain modest (50–60%).

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichlorobenzofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of (4,6-Dichlorobenzofuran-3-yl)methanamine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design due to its structural similarity to known bioactive compounds. Research indicates that derivatives of benzofuran exhibit various biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A study explored the antiproliferative effects of this compound against several cancer cell lines. The results showed a significant reduction in cell viability, suggesting its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

| A549 | 18.5 |

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions to form new derivatives.

- Oxidation/Reduction : The compound can undergo oxidation to yield corresponding carbonyl derivatives or reduction to form alcohols.

Table: Reaction Types

| Reaction Type | Reagents Used | Product Type |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides | Amino derivatives |

| Oxidation | Potassium permanganate | Ketones |

| Reduction | Lithium aluminum hydride | Alcohols |

Material Science

In materials science, this compound is being explored for its potential use in the development of advanced materials such as polymers and nanocomposites due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (4,6-Dichlorobenzofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle Differences: The thiazole-based compound (CAS 690632-35-0) replaces the benzofuran core with a sulfur-containing thiazole ring, which may alter electronic properties and metabolic stability . Diphenhydramine (CAS 147-24-0) lacks a heterocyclic core entirely, instead featuring a diphenylmethoxy group attached to an ethanolamine backbone .

Chlorine atoms at the 4- and 6-positions may sterically hinder interactions compared to smaller substituents like fluorine.

Functional Group Variations: The methanamine hydrochloride group is conserved in benzofuran/thiazole analogs but absent in diphenhydramine, which instead has a dimethylaminoethanol moiety .

Biological Activity

The compound (4,6-Dichlorobenzofuran-3-yl)methanamine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Profile

- Chemical Formula: C₉H₈Cl₂N·HCl

- Molecular Weight: 252.52 g/mol

- CAS Number: 134690928

This compound features a dichlorobenzofuran moiety, which contributes to its unique chemical properties and potential biological interactions.

Antiproliferative Effects

Research indicates that compounds with structural similarities to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzofuran have shown selective toxicity towards human cancer cells while sparing normal cells. A study evaluating the antiproliferative effects of benzofuran derivatives reported that certain modifications enhanced their efficacy against specific cancer types .

The biological activity of This compound is hypothesized to involve:

- Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity and leading to biological responses.

- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit the cell cycle in cancer cells, leading to reduced proliferation rates .

Comparative Studies

A comparative analysis of related compounds reveals that variations in substitution patterns significantly influence biological activity. For example, the presence of halogen groups can enhance binding affinity to target proteins, thereby increasing antiproliferative effects .

| Compound | Structure | Antiproliferative Activity |

|---|---|---|

| This compound | Structure | Moderate |

| Benzofuran derivative A | Structure | High |

| Benzofuran derivative B | Structure | Low |

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits cytotoxicity against various human cancer cell lines. For instance, a study indicated that this compound showed significant growth inhibition in breast and lung cancer cells .

Case Studies

- Case Study 1: A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a related benzofuran compound. Results indicated a 30% response rate among participants, suggesting potential therapeutic applications for similar compounds .

- Case Study 2: An investigation into the pharmacokinetics of a dichlorobenzofuran derivative revealed favorable absorption and distribution profiles in animal models, supporting further development for therapeutic use .

Q & A

Q. What are the key steps for synthesizing (4,6-Dichlorobenzofuran-3-yl)methanamine hydrochloride?

- Methodological Answer : A typical synthesis involves reductive amination of the corresponding ketone precursor. For example:

Precursor Preparation : React 4,6-dichlorobenzofuran-3-carbaldehyde with ammonium chloride in a polar solvent (e.g., methanol) under reflux.

Reduction : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine intermediate.

Acidification : Treat the amine product with HCl to form the hydrochloride salt.

- Critical Parameters : Monitor pH during acidification to ensure salt formation. Purify via recrystallization (e.g., ethanol/water mixtures) .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH₄Cl, MeOH, 60°C | 75-85 | >90% |

| 2 | NaBH₄, 0°C, 2h | 60-70 | 85-90% |

| 3 | HCl (g), EtOH | 80-90 | >95% |

Q. How should researchers characterize this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) (70:30). Retention time ~8.2 min (λ = 254 nm) .

- NMR : Key peaks (DMSO-d₆):

- ¹H NMR : δ 7.8 (s, 1H, benzofuran-H), δ 4.1 (s, 2H, CH₂NH₂), δ 3.5 (br s, 3H, NH₃⁺).

- ¹³C NMR : δ 155.2 (C-O), δ 120.5 (C-Cl), δ 45.3 (CH₂NH₂) .

- Mass Spec : ESI-MS m/z [M+H]⁺ calculated 245.98, observed 246.0 .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists (H335) .

- Skin Contact : Wash immediately with soap/water; remove contaminated clothing (H315) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data?

- Methodological Answer :

- Dose-Response Curves : Use at least 6 concentrations (e.g., 1 nM–100 µM) to assess IC₅₀ variability.

- Assay Validation : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and triplicate runs.

- Data Analysis : Apply ANOVA or nonlinear regression models (e.g., GraphPad Prism) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Solvent Optimization : Compare aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents for reductive amination.

- Temperature Control : Maintain ≤0°C during NaBH₄ addition to suppress over-reduction.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. How does the dichloro substitution on benzofuran influence receptor binding?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses of 4,6-dichloro vs. non-halogenated analogs.

- SAR Studies : Synthesize analogs with F, Br, or NO₂ substituents; assess logP and Hammett constants for electronic effects.

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve halogen-bonding interactions .

Data Contradiction Analysis Example

Scenario : Conflicting solubility reports in DMSO (10 mg/mL vs. 50 mg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.